

chemical structure and synthesis of evenamide

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Compound of Interest

Compound Name: *Evenamide*

Cat. No.: *B1671789*

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An In-depth Technical Guide to the Chemical Structure and Synthesis of **Evenamide**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evenamide (developmental code name: NW-3509) is an investigational drug under development by Newron Pharmaceuticals as an add-on therapy for schizophrenia.^[1] Its unique mechanism of action, which involves the modulation of glutamate release through the blockade of voltage-gated sodium channels (VGSCs), distinguishes it from many existing antipsychotic medications.^[2] This technical guide provides a comprehensive overview of the chemical structure and a detailed synthetic route for **evenamide**, intended for researchers and professionals in drug development.

Chemical Structure and Properties

Evenamide is chemically known as 2-[2-(3-butoxyphenyl)ethylamino]-N,N-dimethylacetamide.^{[3][1]} The molecule features a central N,N-dimethylacetamide core linked to a 3-butoxyphenylethylamino moiety. This structure confers specific physicochemical properties that are crucial for its biological activity.

Table 1: Chemical Identifiers and Properties of **Evenamide**

Identifier	Value	Reference
IUPAC Name	2-[2-(3-butoxyphenyl)ethylamino]-N,N-dimethylacetamide	[3][1]
Molecular Formula	C ₁₆ H ₂₆ N ₂ O ₂	[3]
Molar Mass	278.396 g·mol ⁻¹	[3]
CAS Number	1092977-61-1	[3]
PubChem CID	25105689	[3]
SMILES	<chem>CCCCOc1cccc(CCNCC(=O)N(C)C)c1</chem>	[3]
InChI	InChI=1S/C16H26N2O2/c1-4-5-11-20-15-8-6-7-14(12-15)9-10-17-13-16(19)18(2)3/h6-8,12,17H,4-5,9-11,13H2,1-3H3	[3]

Synthesis of Evenamide

The synthesis of **evenamide** can be achieved through a multi-step process. A method for its preparation is outlined in patent CN113710645A, which describes a more industrially scalable process compared to earlier disclosures.[3] The following is a representative experimental protocol based on the principles described in the patent literature.

Experimental Protocol: Synthesis of 2-[2-(3-butoxyphenyl)ethylamino]-N,N-dimethylacetamide

This synthesis involves the preparation of a key intermediate, 3-butoxyphenethylamine, followed by its reaction with 2-chloro-N,N-dimethylacetamide.

Step 1: Synthesis of 3-butoxyphenethylamine

- Materials: 3-methoxyphenethylamine, 1-bromobutane, a suitable solvent (e.g., N,N-dimethylformamide - DMF), and a base (e.g., sodium hydride - NaH).

- Procedure:
 - Dissolve 3-methoxyphenethylamine in the solvent within a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen).
 - Carefully add the base to the solution.
 - Slowly add 1-bromobutane to the reaction mixture.
 - Heat the mixture and maintain the temperature for a specified period to ensure the completion of the etherification reaction.
 - After the reaction is complete, cool the mixture and quench it with water.
 - Extract the product with a suitable organic solvent (e.g., ethyl acetate).
 - Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude 3-butoxyphenethylamine.
 - Purify the crude product, for example, by column chromatography, to yield pure 3-butoxyphenethylamine.

Step 2: Synthesis of **Evenamide**

- Materials: 3-butoxyphenethylamine, 2-chloro-N,N-dimethylacetamide, a non-nucleophilic base (e.g., potassium carbonate), and a suitable solvent (e.g., acetonitrile).
- Procedure:
 - In a reaction vessel, dissolve 3-butoxyphenethylamine and the base in the solvent.
 - Add 2-chloro-N,N-dimethylacetamide to the mixture.
 - Heat the reaction mixture to reflux and maintain it for several hours until the starting material is consumed (monitored by, for example, thin-layer chromatography).
 - Cool the reaction mixture and filter off the solid by-products.

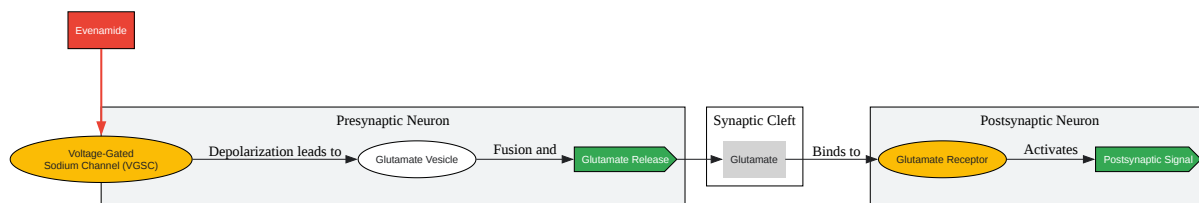
- Concentrate the filtrate under reduced pressure to obtain the crude **evenamide**.
- Purify the crude product by a suitable method, such as column chromatography, to yield pure **evenamide**.

Step 3: (Optional) Formation of the Hydrochloride Salt

- Materials: Pure **evenamide**, hydrochloric acid (in a suitable solvent like diethyl ether or isopropanol).
- Procedure:
 - Dissolve the purified **evenamide** in a suitable solvent.
 - Slowly add a solution of hydrochloric acid while stirring.
 - The hydrochloride salt of **evenamide** will precipitate out of the solution.
 - Collect the solid by filtration, wash it with a cold solvent, and dry it under a vacuum to obtain 2-[2-(3-butoxyphenyl)ethylamino]-N,N-dimethylacetamide hydrochloride.

Mechanism of Action and Signaling Pathway

Evenamide's primary mechanism of action is the selective blockade of voltage-gated sodium channels (VGSCs).[4] This action modulates neuronal excitability. In pathological conditions such as schizophrenia, which are associated with glutamatergic dysregulation, **evenamide** is thought to normalize the excessive release of glutamate without affecting basal glutamate levels.

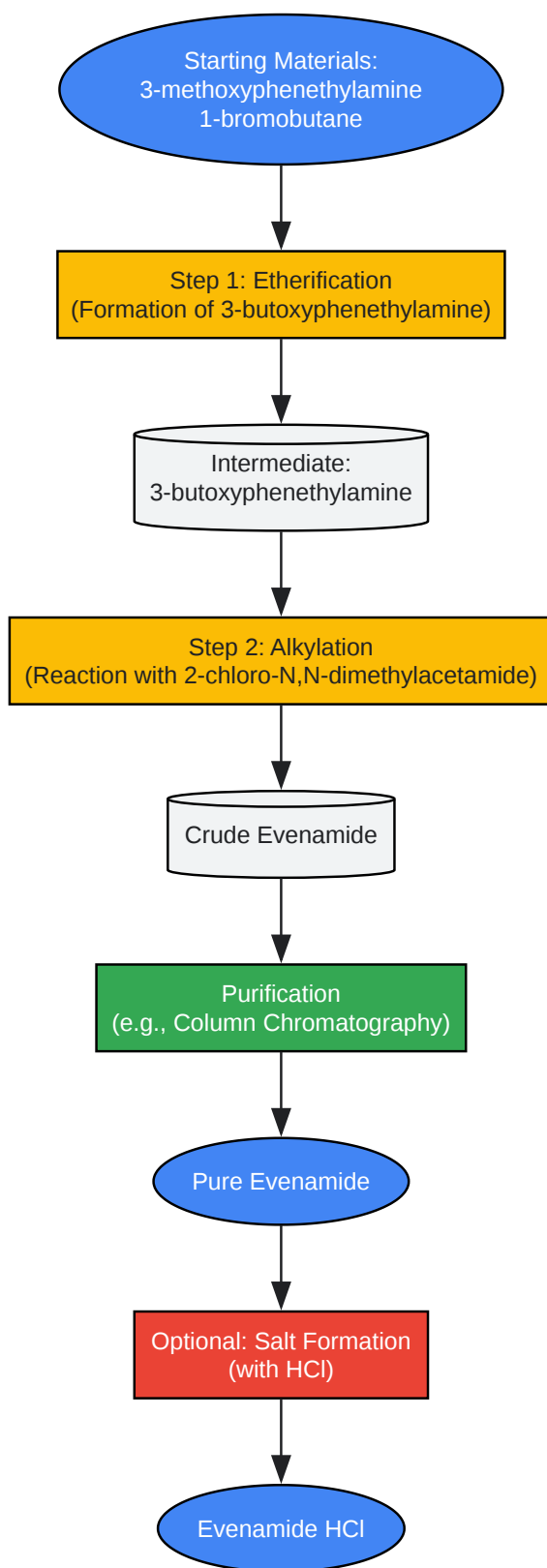


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Caption: Mechanism of action of **evenamide**.

Experimental Workflow Visualization

The synthesis of **evenamide** can be visualized as a multi-step process involving the preparation of a key intermediate and subsequent coupling to form the final product.



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Caption: General workflow for the synthesis of **evenamide**.

Conclusion

Evenamide represents a promising therapeutic agent with a distinct mechanism of action for the treatment of schizophrenia. This guide provides essential technical information on its chemical structure and a viable synthetic pathway, which can serve as a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development. The provided experimental protocol, while based on patent literature, should be adapted and optimized for specific laboratory conditions.

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